molecular formula C9H11N3O4S B2899145 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid CAS No. 1615232-09-1

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2899145
CAS No.: 1615232-09-1
M. Wt: 257.26
InChI Key: CVRKYJQCPUVGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid is a high-purity chemical compound designed for research and development applications. It features a pyrimidine-5-carboxylic acid core, a privileged structure in medicinal chemistry, linked to a 1,4-thiazinane ring bearing a sulfone (1,1-dioxo) group. This specific molecular architecture, incorporating nitrogen and sulfur-containing heterocycles, is frequently explored in the synthesis of novel bioactive molecules and pharmaceutical intermediates. Compounds with similar structural motifs, such as pyrimidinecarboxamides, have been identified as key scaffolds in developing inhibitors for various biological targets, including enzymes like Vanin-1 . The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-8(14)7-5-10-9(11-6-7)12-1-3-17(15,16)4-2-12/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKYJQCPUVGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the pyrimidine carboxylic acid group. One common synthetic route includes the reaction of a suitable thiomorpholine derivative with a pyrimidine carboxylic acid precursor under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the pyrimidine ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazinane ring and pyrimidine carboxylic acid group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties References
2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid 1,4-Thiazinan-4-yl (sulfone) High polarity, stable to oxidation, potential for hydrogen bonding
2-(Methylthio)pyrimidine-4-carboxylic acid (3a) Methylthio (SMe) Lipophilic, prone to oxidation to sulfoxide/sulfone
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CF3 Electron-withdrawing, enhances metabolic stability, lipophilic
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio + amino group Combines nucleophilic amino group with thioether reactivity

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties References
Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate 1,4-Thiazinan-4-yl Ester prodrug form, improves bioavailability
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Pyridinyl Bifunctional electron-deficient aromatic system, enhances target binding

Physicochemical Properties

Property Target Compound 2-(Methylthio)pyrimidine-4-carboxylic acid (3a) 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Polarity High (sulfonyl group) Moderate (thioether) Low (CF3)
logP ~1.5 (estimated) ~2.0 ~3.0
Stability Resistant to oxidation Oxidizes to sulfone Chemically inert
Solubility High in polar solvents Moderate in DMSO/THF Low in water

Biological Activity

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that combines a thiazinane ring with a pyrimidine carboxylic acid moiety. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is 2-(1,1-dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid, with the molecular formula C9H11N3O4SC_9H_{11}N_3O_4S. Its structural features facilitate interactions with biological targets, contributing to its pharmacological effects.

The biological activity of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The thiazinane ring can engage in hydrogen bonding and π-stacking interactions, while the pyrimidine carboxylic acid group may interact with active sites of target proteins. These interactions can modulate various biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that compounds similar to 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

The compound has demonstrated promising anticancer activity. In cellular assays, it has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate effective growth inhibition.
  • HCT116 (colon cancer) : Similar inhibitory effects were observed.

The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cell culture models, indicating a potential role in managing inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
Study 2Found significant cytotoxicity against MCF-7 cells with an IC50 of 12 µg/mL after 48 hours of treatment.
Study 3Reported anti-inflammatory effects in LPS-stimulated macrophages with a reduction in TNF-alpha levels by approximately 30%.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. For example, substituted pyrimidine-5-carboxylic acids can be synthesized via a three-step process:

Cyclization : React thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring.

Functionalization : Introduce the 1,4-thiazinane-1,1-dioxide moiety via nucleophilic substitution using a sulfonamide intermediate.

Carboxylation : Oxidize the methyl group at the 5-position to a carboxylic acid using KMnO₄ or RuO₄ under controlled pH.
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. HPLC (≥98% purity) is recommended for final quality control .

Advanced: How can contradictory solubility data for this compound be resolved in experimental design?

Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or protonation states. To address this:

  • pH-Dependent Studies : Perform solubility assays across pH 2–10 (using HCl/NaOH buffers) to identify ionizable groups.
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect crystalline forms.
  • Co-Solvent Systems : Test binary solvent mixtures (e.g., DMSO-water) to enhance solubility while maintaining structural integrity.
    Document solvent history (e.g., lyophilization vs. evaporation) to ensure reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm ring substitution patterns and thiazinane integration (δ 3.5–4.5 ppm for sulfone protons).
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1300/1150 cm⁻¹ (S=O stretching).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does the 1,4-thiazinane-1,1-dioxide group influence biological activity?

Methodological Answer:
The sulfone group in 1,4-thiazinane enhances:

  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with target enzymes (e.g., acetylcholinesterase).
  • Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, critical for binding to active sites (e.g., kinase inhibitors).
  • Metabolic Stability : Reduces oxidative degradation compared to non-sulfonated analogs.
    In vitro assays (IC₅₀ values) and molecular docking (AutoDock Vina) should be paired to validate these effects .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfone group.
  • Solution Stability : In DMSO, limit freeze-thaw cycles (<3) to prevent precipitation.
    Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:
A SAR table for analogs is critical:

Modification SiteActivity Trend (Example Target)Key Insight
Pyrimidine C-2 position↑ Acetylcholinesterase inhibitionElectron-deficient groups enhance binding
Thiazinane sulfone↓ CytotoxicitySulfone reduces reactive metabolite formation
Carboxylic acid↑ Water solubilitySalt formation (e.g., sodium) improves bioavailability

Use QSAR models (e.g., CoMFA) to prioritize synthetic targets.

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (splash risk).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
    Acute toxicity data (LD₅₀) for similar pyrimidines suggests handling at ≤10 mg/mL concentrations .

Advanced: How can computational modeling resolve conflicting enzymatic inhibition data?

Methodological Answer:
Contradictory IC₅₀ values may arise from assay conditions (e.g., substrate concentration). Mitigation steps:

Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (GROMACS) to identify binding pose variability.

Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill coefficients for cooperativity.
Cross-validate with orthogonal assays (e.g., SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.